Cas no 2138263-17-7 (8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride)

8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-728780
- 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride
- 2138263-17-7
-
- インチ: 1S/C10H8BrFO3S/c1-6-2-7-4-8(16(12,13)14)5-15-10(7)9(11)3-6/h2-4H,5H2,1H3
- InChIKey: PDHJXIMKZVTCEF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=CC2C=C(COC=21)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 305.93616g/mol
- どういたいしつりょう: 305.93616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728780-1.0g |
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride |
2138263-17-7 | 1g |
$0.0 | 2023-06-06 |
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluorideに関する追加情報
Professional Introduction to 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride (CAS No. 2138263-17-7)
8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138263-17-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic compound features a chromene core, which is a crucial structural motif in many bioactive molecules. The presence of both bromine and sulfonyl fluoride substituents makes it a versatile intermediate for further chemical modifications, enabling the synthesis of novel pharmacophores with potential therapeutic applications.
The chromene scaffold, characterized by a benzopyranone structure, is well-documented for its role in various biological processes and drug development. Compounds derived from chromenes have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position enhances the electrophilicity of the molecule, making it an attractive candidate for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity to biological targets.
The sulfonyl fluoride group at the 3-position of the chromene ring adds another layer of reactivity. Sulfonyl fluorides are known for their ability to participate in nucleophilic substitution reactions, allowing for further derivatization into sulfonamides or other functional groups. This feature is particularly valuable in medicinal chemistry, where sulfonamide derivatives are prevalent due to their broad spectrum of biological activities. The compound’s potential as a building block for drug discovery lies in its dual functionality—combining the reactivity of the bromine atom with the versatility of the sulfonyl fluoride moiety.
Recent advancements in synthetic methodologies have highlighted the utility of 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride in generating novel heterocyclic compounds. For instance, studies have demonstrated its application in the synthesis of chromene-based inhibitors targeting enzymes involved in cancer metabolism. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at various positions on the chromene ring. Such modifications can fine-tune physicochemical properties and improve pharmacokinetic profiles of resulting compounds.
In addition to its role as a synthetic intermediate, this compound has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride may exhibit inhibitory effects on certain kinases and transcription factors relevant to inflammatory diseases. The combination of structural features—bromine for metal-catalyzed transformations and sulfonyl fluoride for further functionalization—makes it an ideal candidate for structure-activity relationship (SAR) studies. Such studies are essential for optimizing lead compounds toward clinical development.
The growing interest in chromene derivatives has been further fueled by their applications in photodynamic therapy (PDT). Chromenes possess photochromic properties, which can be exploited to develop light-sensitive drugs that respond to specific wavelengths. The introduction of electron-withdrawing groups like sulfonyl fluorides can modulate electronic transitions, enhancing light absorption and improving PDT efficacy. 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride serves as a precursor for synthesizing such photoactive compounds, contributing to advancements in oncology and dermatology.
From a synthetic chemistry perspective, this compound exemplifies the importance of multifunctional intermediates in streamlining drug discovery processes. The ability to perform sequential modifications—bromination followed by sulfonylation or cross-coupling reactions—reduces the number of synthetic steps required to generate diverse libraries of compounds. This efficiency is critical in high-throughput screening programs aimed at identifying hits with promising biological activity.
The role of sulfonyl fluorides in medicinal chemistry extends beyond simple intermediates; they serve as pharmacophores themselves due to their ability to interact with biological targets through hydrogen bonding and dipole interactions. The fluorine atom’s electronegativity enhances these interactions, often leading to increased potency and selectivity. By incorporating sulfonyl fluoride groups into chromene derivatives, researchers can explore new therapeutic modalities while leveraging existing knowledge about chromene bioactivity.
In conclusion, 8-bromo-6-methyl-2H-chromene-3-sulfonyl fluoride (CAS No. 2138263-17-7) represents a valuable asset in modern drug discovery efforts. Its unique structural features—bromine and sulfonyl fluoride substituents—endow it with remarkable synthetic versatility and potential biological activity. As research continues to uncover new applications for chromene-based compounds, this intermediate will undoubtedly play a significant role in developing next-generation therapeutics across various disease areas.
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